molecular formula C21H25N5O2S2 B2502124 N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899749-27-0

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2502124
CAS No.: 899749-27-0
M. Wt: 443.58
InChI Key: QDXAFNJCZBUHMI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide ( 899749-27-0) is a chemical compound with the molecular formula C21H25N5O2S2 and a molecular weight of 443.59 g/mol . This complex molecule features a benzothiazole group linked to a partially hydrogenated quinazolinone core via a sulfanyl-acetamide bridge, and is substituted with a dimethylaminoethyl chain . The 1,3-benzothiazolyl scaffold is a privileged structure in medicinal chemistry and materials science. Compounds containing this framework are investigated for a range of pharmacological activities and applications in optical materials . Related benzothiazole derivatives have been studied as fibroblast growth factor antagonists, autotaxin inhibitors, and inhibitors of Wnt antagonist DKK and cytosolic phospholipase A2α, indicating the potential of this class of compounds in biochemical and cell-based research . The specific research applications and detailed mechanism of action for this compound are an active area of investigation and are not fully elucidated in the current literature. This product is offered with a minimum purity of 90% and is available for research purposes in various quantities from suppliers such as Life Chemicals . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S2/c1-25(2)11-12-26-16-9-5-3-7-14(16)19(24-21(26)28)29-13-18(27)23-20-22-15-8-4-6-10-17(15)30-20/h4,6,8,10H,3,5,7,9,11-13H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXAFNJCZBUHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a hexahydroquinazoline derivative. Its molecular formula is C20H23N3O3SC_{20}H_{23}N_3O_3S, with a molecular weight of 417.5 g/mol. The presence of sulfur and nitrogen atoms in the structure suggests potential interactions with biological targets.

Anticancer Activity

Several studies have reported on the anticancer potential of benzothiazole derivatives. For instance, compounds derived from benzothiazole have shown significant activity against various cancer cell lines. In vitro assays have demonstrated that certain analogs exhibit IC50 values in the micromolar range against human tumor cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)
19hMDA-MB-2316.46
19lNUGC-36.56
32cLeukemiaModerate

Antibacterial Activity

Benzothiazole derivatives have also been evaluated for antibacterial properties. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies indicate that these compounds inhibit bacterial growth by interfering with essential metabolic pathways .

Table 2: Antibacterial Activity

CompoundBacteriaMIC (μg/mL)
22eStaphylococcus aureus15
22gEnterococcus faecalis10

Anti-inflammatory and Antiviral Properties

Research indicates that benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, some compounds have demonstrated antiviral activity against viruses associated with respiratory infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit enzymes critical for cancer cell proliferation and bacterial survival.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways involved in inflammation and immune response.

Case Studies

In a recent study evaluating the anticancer properties of benzothiazole derivatives, researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. The most promising candidates showed potent activity with low toxicity towards normal cells . Another study focused on the antibacterial effects of these compounds found that modifications to the benzothiazole ring enhanced their potency against resistant bacterial strains .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzothiazole and hexahydroquinazoline exhibit significant biological activities:

  • Antitumor Activity : Compounds similar to N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide have shown promising results as anti-proliferative agents against various cancer cell lines.
  • Enzyme Inhibition : The compound has potential as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease . In silico studies have suggested its capability to act as a 5-lipoxygenase inhibitor .
  • Antimicrobial Properties : Compounds within the same class have demonstrated antibacterial and antifungal activities due to their ability to interfere with microbial metabolism and growth.

Case Study 1: Antitumor Activity

A study investigated the anti-proliferative effects of benzothiazole derivatives against human cancer cell lines. Results indicated that modifications in the structure could enhance cytotoxicity significantly compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

In another research effort focusing on enzyme inhibition for Alzheimer's treatment, several derivatives were synthesized and screened for their inhibitory activity against acetylcholinesterase. The results showed that certain modifications could lead to higher inhibitory potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs from the evidence include:

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): Shares the benzothiazole-acetamide backbone but replaces the hexahydroquinazolinone with a trioxo-dihydrobenzothiazole group. Demonstrated analgesic activity in crystallographic studies, suggesting that the acetamide linkage and benzothiazole ring are critical for receptor interactions .

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide (): Features a simpler structure with a dimethoxyphenyl substituent.

N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (): Contains a tetrazole ring and mesitylamino group, introducing additional hydrogen-bonding and steric bulk. The dual sulfanyl groups may enhance metabolic stability but could complicate synthetic accessibility .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Benzothiazole-hexahydroquinazolinone Dimethylaminoethyl, sulfanyl bridge Kinase inhibition, antimicrobial
Compound Benzothiazole-trioxo Hydroxyphenyl Analgesic
Compound Benzothiazole 3,4-Dimethoxyphenyl Antimicrobial
Compound Benzothiazole-tetrazole Mesitylamino, phenyltetrazole Anti-inflammatory

Q & A

Q. What are the key synthetic pathways for synthesizing N-(1,3-benzothiazol-2-yl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the hexahydroquinazolinone core via cyclization of precursors like 2-oxo-1,2,5,6,7,8-hexahydroquinazoline derivatives under reflux conditions in solvents such as ethanol or dichloromethane .
  • Step 2 : Introduction of the dimethylaminoethyl group through nucleophilic substitution or alkylation reactions, requiring precise pH and temperature control to avoid side products .
  • Step 3 : Sulfur-based coupling (e.g., thiol-ene "click" chemistry) to attach the benzothiazole-acetamide moiety .
    Reaction progress is monitored via thin-layer chromatography (TLC) and purified using column chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopic Analysis : NMR (¹H, ¹³C) confirms the presence of key functional groups (e.g., dimethylaminoethyl, sulfanyl, and benzothiazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the common pharmacological targets for benzothiazole-quinazolinone hybrids?

These compounds often target:

  • Kinases : Inhibition of EGFR or VEGFR due to the quinazolinone core’s ATP-binding mimicry .
  • Enzymes : Thiol-dependent enzymes (e.g., glutathione reductase) via sulfanyl group interactions .
  • DNA Topoisomerases : Benzothiazole moieties intercalate with DNA, disrupting replication .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize variables like temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce reaction times for steps like cyclization or sulfanyl coupling .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol minimizes side reactions during recrystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Cross-Validation : Compare results from enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability tests (MTT assays) to confirm target specificity .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew activity measurements .
  • Structural Dynamics : Molecular dynamics simulations clarify conformational changes affecting binding affinity to targets like EGFR .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Modify the dimethylaminoethyl group to ethylmorpholine or piperazine derivatives to assess charge effects on cellular uptake .
  • Bioisosteric Replacement : Replace the sulfanyl linker with sulfonyl or carbonyl groups to evaluate stability and binding kinetics .
  • Pharmacophore Mapping : Overlay active analogs (e.g., N-[3-(1,3-benzothiazol-2-yl)phenyl] derivatives) to identify critical hydrogen-bonding and hydrophobic interactions .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins or lipids can interfere with LC-MS/MS detection; use protein precipitation with acetonitrile or solid-phase extraction for cleanup .
  • Low Sensitivity : Derivatization with fluorescent tags (e.g., dansyl chloride) enhances detection limits in pharmacokinetic studies .
  • Isomer Separation : Chiral HPLC columns resolve enantiomers if the hexahydroquinazolinone core exhibits stereochemical complexity .

Methodological Resources

Table 1 : Key Techniques for Advanced Research

TechniqueApplication ExampleReference ID
Tandem Mass SpectrometryMetabolite identification in liver microsomes
Surface Plasmon Resonance (SPR)Real-time binding affinity to kinases
Isothermal Titration Calorimetry (ITC)Thermodynamic profiling of enzyme inhibition

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